![molecular formula C39H53O3P B12870444 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane is a phosphine ligand commonly used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it a valuable component in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . The reaction conditions often involve the use of degassed solvents like toluene, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. For example, a steel reactor equipped with a mechanical stirrer and condenser can be used to carry out the reaction under nitrogen atmosphere . The process involves the gradual addition of reactants and careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets include transition metal centers, and the pathways involved are typically related to the catalytic cycles of the specific reactions .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic processes.
Dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar applications.
Uniqueness
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane is unique due to its specific steric and electronic properties, which make it highly effective in stabilizing transition metal complexes and facilitating various catalytic processes .
Properties
Molecular Formula |
C39H53O3P |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C39H53O3P/c1-27(2)40-34-26-35(41-28(3)4)38(39(42-29(5)6)37(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)43(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3 |
InChI Key |
FQXKHLQCFZMWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1C2=CC=CC=C2)OC(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


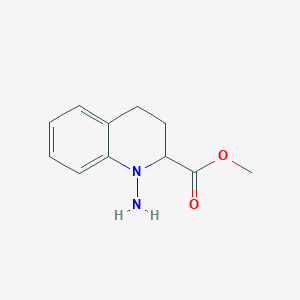
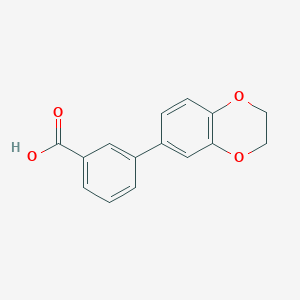


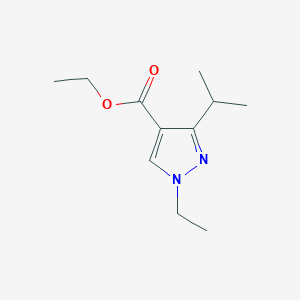

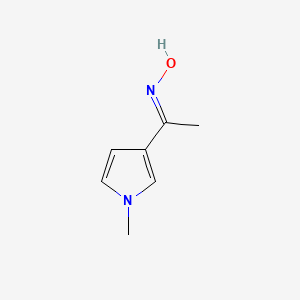
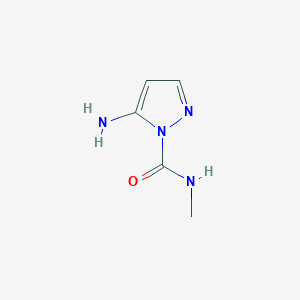
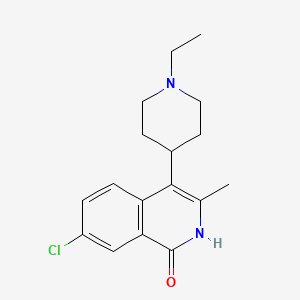
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
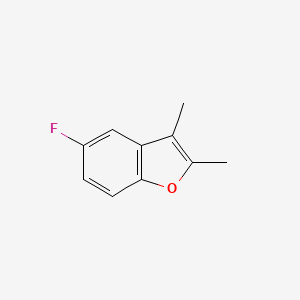
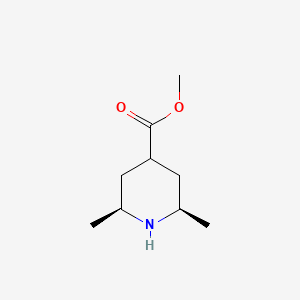
![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
